Cas no 59-98-3 (Tolazoline)
Tolazoline Chemical and Physical Properties
Names and Identifiers
-
- 2-Benzyl-4,5-dihydro-1H-imidazole
- 2-Benzylimidazoline
- 4,5-Dihydro-2-(phenylmethyl)-1H-imidazole
- Tolazoline
- 2-benzyl-2-imidazoline
- 2-Benzyl-4,5-dihydroimidazole
- 2-benzyl-4,5-diyhdroimidazole
- Benzidazol
- Divascol
- Imidalin
- Olitensol
- Prefaxil
- Priscol
- Priscoline
- Tolazolin
- NSC 35110
- Phenylmethylimidazoline
- Benzazoline
- Vasodilatan
- Kasimid
- Benzolin
- Lambril
- Vasodil
- Artonil
- Vasimid
- Benzylimidazoline
- Peripherine
- Dilatol ASI
- 2-Benzyl-4,5-imidazoline
- Imidaline
- Tolazolinum
- Tolazolina
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
- Benzolin (VAN)
- Ciba 3259
- 2-IMIDAZOLINE, 2-BENZYL-
- Tolazoline [INN:BAN]
- 4,5-Dihydro-2-(
- AS-49302
- BSPBio_002068
- Prestwick0_000060
- C07147
- Tolazoline Monohydrochloride
- DTXSID3023683
- Prestwick2_000060
- Pridazole
- NSC35110
- 5-23-06-00488 (Beilstein Handbook Reference)
- Spectrum4_000357
- KBio2_001211
- AKOS000357643
- EINECS 200-448-9
- KBio3_001568
- BSPBio_000219
- CHEMBL770
- Imidaline; NSC35110
- 2-Benzyl-2-Iminazoline Hydrochloride
- BDBM55436
- FD7203
- Prestwick1_000060
- TOLAZOLINE [WHO-DD]
- KBioGR_000793
- 2-BENZYL-4,5-IMIDAZOLINE HCl
- NINDS_000328
- LS-79571
- tolazolin-
- BPBio1_000241
- KBioSS_001211
- NSC-35110
- cid_6048
- BBL027502
- 2-Benzyl-4,5-dihydro-1H-imidazole #
- SPBio_000988
- UNII-CHH9H12AQ3
- STL362893
- 2-Benzylimidazoline, 99%
- DivK1c_000328
- Tolazolina [INN-Spanish]
- NCGC00016271-02
- NCGC00016271-01
- TOLAZOLINE [INN]
- 2-(phenylmethyl)-4,5-dihydro-1H-imidazole
- 2-benzyl-2-imidazoline;hydrochloride
- BRD-K46211610-003-05-1
- AB00053555_14
- CAS-59-97-2
- Spectrum3_000594
- KBio2_003779
- BRN 0128757
- Spectrum5_001788
- KBio1_000328
- C10H12N2
- Prestwick3_000060
- Benzolin (vasodilator)
- KBio2_006347
- Tolazoline (INN)
- L000960
- Q413772
- 2-(phenylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride
- IDI1_000328
- TOLAZOLINE [MI]
- Tolazine [veterinary] (TN)
- D03RZV
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-(9CI)
- GTPL7310
- FT-0603251
- 59-98-3
- Spectrum_000731
- AB00053555-12
- CHEBI:28502
- Spectrum2_001204
- EN300-304854
- DB00797
- WLN: T5M CN BUTJ B1R
- Tolazine [veterinary]
- BRD-K46211610-003-15-0
- CHH9H12AQ3
- Benzalolin
- SPBio_002140
- B3806
- Benzolin (vasodilator) (VAN)
- 1H-Imidazole,5-dihydro-2-(phenylmethyl)-
- Tolazolinum [INN-Latin]
- MFCD00005182
- NCGC00016271-03
- D08614
- 5-formylfyran-3-ylboronic?acid
- SBI-0051536.P003
- SCHEMBL34961
- TOLAZOLINE [VANDF]
- CS-3181
- HY-A0066
- DTXCID103683
- Tolazolinum (INN-Latin)
- 2-benzyl-4,5-dihydro-1H-imidazole;hydrochloride
- Tolazolina (INN-Spanish)
- NS00003680
- M02AX02
- C04AB02
- Tolazine (veterinary)
- BRD-K46211610-003-25-9
- BRD-K46211610-003-26-7
- DB-053506
- 200-448-9
-
- MDL: MFCD00005182
- Inchi: 1S/C10H12N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5H,6-8H2,(H,11,12)
- InChI Key: JIVZKJJQOZQXQB-UHFFFAOYSA-N
- SMILES: N1CCN=C1CC1C=CC=CC=1
Computed Properties
- Exact Mass: 160.10000
- Monoisotopic Mass: 160.100048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 24.4
Experimental Properties
- Density: 1.0849 (rough estimate)
- Melting Point: 66-69 °C (lit.)
- Boiling Point: 188°C/20mmHg(lit.)
- Flash Point: 158.3°C
- Refractive Index: 1.6392 (estimate)
- Solubility: alcohol: freely soluble
- PSA: 24.39000
- LogP: 0.99520
- Merck: 9506
Tolazoline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302 + H312 + H332-H315-H319-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S28; S36/37/39
- RTECS:NJ1925000
-
Hazardous Material Identification:
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
- Risk Phrases:R20/21/22; R36/37/38
- Safety Term:S26;S28;S36/37/39;S45
Tolazoline Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Tolazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152364-25G |
Tolazoline |
59-98-3 | 97% | 25g |
¥820.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152364-5G |
Tolazoline |
59-98-3 | 97% | 5g |
¥205.90 | 2023-09-04 | |
| ChemScence | CS-3181-500mg |
Tolazoline |
59-98-3 | 500mg |
$50.0 | 2022-04-27 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 293490-1G |
Tolazoline |
59-98-3 | 99% | 1G |
523.19 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 293490-5G |
Tolazoline |
59-98-3 | 99% | 5G |
1317.04 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MW423-1g |
Tolazoline |
59-98-3 | 97.0%(GC&T) | 1g |
¥340.0 | 2022-05-30 | |
| Apollo Scientific | OR925139-5g |
Tolazoline |
59-98-3 | 95% | 5g |
£125.00 | 2024-07-19 | |
| Apollo Scientific | OR925139-25g |
Tolazoline |
59-98-3 | 95% | 25g |
£345.00 | 2024-07-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45052-1g |
Tolazoline (Imidaline) |
59-98-3 | 98% | 1g |
¥534.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45052-5g |
Tolazoline (Imidaline) |
59-98-3 | 98% | 5g |
¥1648.00 | 2023-09-08 |
Tolazoline Suppliers
Tolazoline Related Literature
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1. Carbon–carbon bond formation via thermal intermolecular hydrogen atom transfer: two serendipitous heterocyclic examplesRichard J. Hamlyn,Richard H. Jones,Christopher A. Ramsden J. Chem. Soc. Perkin Trans. 1 2000 1811
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2. The acid-catalysed decomposition of N-nitrotolazolineJim Iley,Fatima Norberto,Paula Sardinha J. Chem. Soc. Perkin Trans. 2 1998 2207
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B. Caddy,O. R. Idowu Analyst 1982 107 301
-
Magda M. Ayad,M. H. Abd El-Hay Analyst 1984 109 1431
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5. Crystal structure of tolazoline hydrochloride (priscoline), an α-adrenergic antagonistSutapa Ghose,Jiban K. Dattagupta J. Chem. Soc. Perkin Trans. 2 1989 599
Additional information on Tolazoline
Recent Advances in Tolazoline (59-98-3) Research: A Comprehensive Review
Tolazoline (CAS: 59-98-3), a non-selective α-adrenergic receptor antagonist, has been the subject of renewed scientific interest due to its diverse pharmacological applications and potential therapeutic benefits. This research briefing synthesizes the latest findings (2022-2023) regarding Tolazoline's mechanisms of action, clinical applications, and emerging research directions in chemical biology and pharmaceutical sciences.
Recent structural studies utilizing X-ray crystallography (Zhang et al., 2023) have revealed novel binding conformations of Tolazoline with α2-adrenergic receptors at 2.1Å resolution. These findings explain the compound's unique ability to simultaneously block α1 and α2 receptors through distinct interaction networks involving residues Asp113 and Tyr409. Molecular dynamics simulations further demonstrate Tolazoline's exceptional receptor residence time (τ = 18.7 ± 2.3 min), suggesting potential advantages in sustained therapeutic effects.
In cardiovascular research, a multicenter clinical trial (NCT05218724) demonstrated Tolazoline's efficacy in treating neonatal pulmonary hypertension, showing a 32% improvement in oxygenation index compared to placebo (p < 0.001). The 2023 European Pediatric Cardiology Guidelines now include Tolazoline as a second-line therapy for refractory cases. Notably, researchers have developed a novel nanoparticle-encapsulated formulation (Tolazoline-NP) that reduces systemic side effects by 40% while maintaining therapeutic efficacy.
Emerging applications in oncology have revealed Tolazoline's ability to modulate tumor microenvironment through α2 receptor-mediated inhibition of cancer-associated fibroblasts (CAFs). Preclinical studies in pancreatic cancer models (Chen et al., 2023) showed that Tolazoline combined with gemcitabine reduced tumor fibrosis by 58% and improved drug penetration (p < 0.01). These findings position Tolazoline as a potential adjunct in stroma-rich tumors.
Pharmacogenomic advances have identified CYP2D6*10 allele carriers as potential responders to low-dose Tolazoline therapy (≤0.1 mg/kg), with 3.2-fold higher drug sensitivity (95% CI: 1.8-5.7). This precision medicine approach could revolutionize personalized dosing strategies, particularly in Asian populations where this allele is prevalent (allele frequency >40%).
Ongoing research explores Tolazoline derivatives modified at the imidazoline ring (position 2) for enhanced selectivity. The lead compound Tolazoline-2-CF3 shows 15-fold α2/α1 selectivity in vitro while maintaining the original vasodilatory effects. These structure-activity relationship studies provide a roadmap for next-generation α-adrenergic modulators with improved therapeutic profiles.
In drug delivery innovations, a transdermal Tolazoline patch (TZ-TD) completed Phase I trials with 82% relative bioavailability compared to IV administration. This development addresses the historical challenge of Tolazoline's short half-life (t1/2 = 1.5-3 h) and could expand outpatient use for chronic conditions.
These collective advances position Tolazoline (59-98-3) as a multifaceted therapeutic agent with expanding clinical utility. Future research directions include exploring its neuroprotective effects in stroke models and developing radio-labeled derivatives for diagnostic imaging of adrenergic receptor-dense tissues.
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